molecular formula C17H20ClFN4S B10954033 1-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-cyclohexylthiourea

1-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-cyclohexylthiourea

Cat. No.: B10954033
M. Wt: 366.9 g/mol
InChI Key: JJBMODZMAMVXBN-UHFFFAOYSA-N
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Description

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOHEXYLTHIOUREA is a synthetic organic compound characterized by the presence of a chlorofluorobenzyl group, a pyrazole ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOHEXYLTHIOUREA typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOHEXYLTHIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the thiourea moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOHEXYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOHEXYLTHIOUREA is unique due to its combination of a chlorofluorobenzyl group, a pyrazole ring, and a thiourea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C17H20ClFN4S

Molecular Weight

366.9 g/mol

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-cyclohexylthiourea

InChI

InChI=1S/C17H20ClFN4S/c18-14-7-4-8-15(19)13(14)11-23-10-9-16(22-23)21-17(24)20-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11H2,(H2,20,21,22,24)

InChI Key

JJBMODZMAMVXBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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